4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one chemical properties
4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. Compounds of this class are recognized as important synthetic intermediates in the preparation of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ketone functionality, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the known chemical properties, a detailed synthetic protocol, and a proposed workflow for the characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5411-61-0 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 134-138 °C | |
| Boiling Point | 368.8 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C |
Synthesis
Experimental Protocol: Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Materials:
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7-methoxy-2,3-dihydro-1H-inden-1-one
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N-bromosuccinimide (NBS)
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Benzene (or a suitable alternative solvent such as acetonitrile)
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Azobisisobutyronitrile (AIBN) (catalytic amount)
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Water (deionized)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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In a round-bottom flask, dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in benzene.
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To this solution, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.
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Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
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Upon completion of the reaction, remove the solvent under reduced pressure.
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Add water to the residue to precipitate the crude product.
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Stir the resulting slurry for 30 minutes.
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Collect the crude 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one by vacuum filtration.
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Wash the solid with cold water and dry it under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is dictated by its functional groups: the aromatic bromine, the methoxy group, and the ketone. The bromine atom is susceptible to substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents at this position.[1] The ketone functionality can undergo reduction to an alcohol or can be a site for nucleophilic addition reactions.
While there is no specific information in the reviewed literature regarding the biological activity or drug development applications of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, its structural motif is present in molecules with reported biological activities. For instance, indanone derivatives have been investigated as potential kinase inhibitors.[3] Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs.
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the proposed synthetic route to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.
Caption: Proposed synthesis of the target compound.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the synthesis and characterization of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.
Caption: Workflow for synthesis and characterization.
Safety Information
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is classified with the GHS07 pictogram and the signal word "Warning". The hazard statement associated with this compound is H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling this chemical. Work in a well-ventilated area or a fume hood.
Conclusion
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate with potential applications in the development of novel compounds for various research fields, including drug discovery. This technical guide provides a summary of its known properties, a detailed synthetic protocol, and a workflow for its characterization to aid researchers in its synthesis and utilization. Further studies are warranted to explore the full potential of this and related indanone derivatives.
